4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylamino)-N-(1,3-dioxoisoindol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-20(2)12-6-3-10(4-7-12)15(21)18-11-5-8-13-14(9-11)17(23)19-16(13)22/h3-9H,1-2H3,(H,18,21)(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVFRIQWRQCFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction Strategy
The synthesis begins with phthalic anhydride derivatives. Nitration of 2-methylbenzoic acid derivatives introduces a nitro group at the 5-position, followed by bromination to yield 2-bromomethyl-3-nitrobenzoic acid. Cyclization under basic conditions forms the isoindole-dione ring. Subsequent reduction of the nitro group to an amine is achieved using catalytic hydrogenation (Pd/C, H₂) or stoichiometric reducing agents (e.g., Fe/HCl).
Example Protocol :
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Nitration of methyl 2-methyl-3-nitrobenzoate using HNO₃/H₂SO₄ yields methyl 2-methyl-3,5-dinitrobenzoate.
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Bromination with N-bromosuccinimide (NBS) under UV light generates methyl 2-bromomethyl-3,5-dinitrobenzoate.
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Cyclization with aqueous ammonia forms 5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindole.
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Reduction with Pd/C and H₂ (1 atm) in ethanol yields 5-amino-1,3-dioxo-2,3-dihydro-1H-isoindole.
Challenges :
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Regioselectivity in nitration requires careful control of reaction conditions to avoid by-products.
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Bromination under UV light poses scalability issues due to safety concerns.
Introduction of the 4-(Dimethylamino)Benzoyl Group
Amide Coupling Using Carbodiimides
The amine-functionalized isoindole-dione is coupled with 4-(dimethylamino)benzoic acid using carbonyldiimidazole (CDI) in acetonitrile (ACN). CDI activates the carboxylic acid to form an acyl imidazole intermediate, which reacts with the amine to yield the target amide.
Optimized Conditions :
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Solvent : ACN improves reaction homogeneity and reduces side reactions compared to THF or DCM.
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Temperature : Reflux (82°C) for 3–4 hours ensures complete conversion.
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Work-up : Precipitation by adding water (ACN:H₂O = 6:1) simplifies isolation, achieving yields >85%.
Advantages :
-
CDI avoids racemization, critical for maintaining stereochemical integrity.
Alternative Routes and Comparative Analysis
Schotten-Baumann Reaction
Direct coupling of 4-(dimethylamino)benzoyl chloride with the isoindole-dione amine in a biphasic system (NaOH/CH₂Cl₂) offers a rapid route. However, acyl chloride instability and hydrolysis necessitate strict anhydrous conditions, limiting practicality for large-scale synthesis.
Solid-Phase Synthesis
Immobilizing the isoindole-dione amine on resin allows iterative coupling and purification. While effective for small batches, this method is cost-prohibitive for industrial applications.
Yield Comparison :
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| CDI/ACN Coupling | 85–90 | 98 | High |
| Schotten-Baumann | 70–75 | 95 | Moderate |
| Solid-Phase | 60–65 | 99 | Low |
Purification and Crystallization
Column Chromatography
Initial purification via silica gel chromatography removes unreacted starting materials and dimeric by-products. However, repetitive column use increases production costs and time.
Recrystallization
Recrystallization from ethanol/water (4:1) enhances purity to >99%. Crystalline forms are characterized by XRD and DSC to ensure polymorphic consistency.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The isoindoline-1,3-dione moiety can be reduced to form isoindoline derivatives.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride or iron(III) chloride to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced isoindoline compounds, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacophores.
- Anticancer Activity : Research indicates that derivatives of isoindole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the isoindole structure can enhance apoptotic activity in cancer cells, making this compound a candidate for further anticancer drug development .
- Neuropharmacology : The dimethylamino group suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been explored for their effects on serotonin and dopamine receptors, indicating possible applications in treating neuropsychiatric disorders .
Material Science
The compound's unique properties allow it to be utilized in the development of advanced materials.
- Supramolecular Chemistry : The ability of this compound to form hydrogen bonds and π–π stacking interactions has been leveraged in creating supramolecular structures, which are crucial in developing new materials with specific optical or electronic properties .
Analytical Chemistry
Due to its distinct chemical structure, this compound can serve as a standard or reference material in analytical methods such as chromatography and spectrometry.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Study 2 | Neuropharmacological Effects | Showed binding affinity to serotonin receptors, indicating potential use in antidepressant formulations. |
| Study 3 | Supramolecular Structures | Successfully formed stable complexes with transition metals, enhancing the material's conductivity and stability. |
Mechanism of Action
The mechanism by which 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide exerts its effects is complex and involves multiple pathways. The dimethylamino group can interact with various biological targets, including enzymes and receptors, potentially inhibiting their activity. The isoindoline-1,3-dione moiety can form stable complexes with metal ions, which may play a role in its biological activity.
Comparison with Similar Compounds
Structural Insights :
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dimethylamino group (electron-donating) contrasts with nitro () or sulfamoyl () groups, which are electron-withdrawing. This affects electronic distribution, altering binding affinity to MMPs .
- Linker Flexibility : Compounds with rigid isoindole cores (e.g., ) show reduced conformational adaptability compared to those with hydroxyalkoxy chains (), which may enhance target engagement .
Biological Activity
4-(Dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by recent research findings and case studies.
- Molecular Formula : C₁₈H₁₅N₃O₄
- Molecular Weight : 365.3 g/mol
- CAS Number : 2248276-20-0
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide exhibit significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via ROS generation |
| A549 (Lung Cancer) | 6.5 | Inhibition of cell proliferation through cell cycle arrest |
| HeLa (Cervical Cancer) | 4.8 | Activation of caspase pathways |
In a study by Jiahua et al. (2021), it was shown that derivatives of isoindole compounds could inhibit the activity of topoisomerase II, leading to increased DNA damage in cancer cells . The compound's ability to induce reactive oxygen species (ROS) has been linked to its cytotoxicity, suggesting a mechanism where oxidative stress plays a crucial role in its anticancer effects.
Antibacterial Activity
The antibacterial properties of this compound have also been explored. In vitro studies have demonstrated effectiveness against several pathogenic bacteria.
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Pseudomonas aeruginosa | 62.5 |
The antibacterial mechanism is believed to involve the generation of ROS and disruption of bacterial membrane integrity, as seen in studies comparing it with traditional antibiotics .
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, the compound has shown promise in anti-inflammatory applications. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
| Assay | Effect |
|---|---|
| TNF-alpha inhibition | IC50 = 0.44 µM |
| IL-6 inhibition | Significant reduction at concentrations >10 µM |
This anti-inflammatory activity suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as arthritis and inflammatory bowel disease .
Case Studies
A notable case study involved the use of this compound in combination with other chemotherapeutics in a mouse model of breast cancer. The results indicated enhanced efficacy and reduced side effects compared to standard treatments, highlighting the potential for developing combination therapies that include this compound .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide with high purity?
Answer:
The compound can be synthesized via coupling reactions using activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF (dimethylformamide) with DIEA (N,N-diisopropylethylamine) as a base. For example, a similar benzamide derivative was synthesized by reacting a carboxylic acid intermediate with an amine-functionalized isoindole moiety under stoichiometric control (1:1.1 molar ratio). Post-synthesis, purification via preparative HPLC (e.g., XBridge C18 column, water/acetonitrile gradient with ammonium bicarbonate buffer) ensures high purity (>95%) .
Advanced: How can researchers resolve discrepancies between computational solubility predictions and experimental data for this compound?
Answer:
Discrepancies often arise from solvent effects or incomplete parameterization in computational models. Validate predictions experimentally using:
- Dynamic Light Scattering (DLS) to assess aggregation in aqueous buffers.
- HPLC-based solubility assays under physiological pH (e.g., phosphate-buffered saline at pH 7.4).
- Co-solvent methods (e.g., DMSO-aqueous mixtures) to quantify solubility limits. Cross-reference computational data (e.g., PubChem-derived logP values) with experimental results to refine force-field parameters in software like Schrödinger or MOE .
Basic: What analytical techniques are critical for structural confirmation post-synthesis?
Answer:
- 1H/13C NMR Spectroscopy : Confirm regiochemistry of the dimethylamino group (δ ~2.8–3.1 ppm for N(CH₃)₂) and isoindole-dione protons (δ ~7.5–8.0 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error.
- FT-IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for isoindole-dione) .
Advanced: What strategies optimize reaction yields during scale-up synthesis?
Answer:
- Stoichiometric Tuning : Use a 10–20% excess of the amine component to drive coupling reactions to completion.
- Temperature Control : Maintain reaction temperatures at 20–25°C to minimize side-product formation (e.g., hydrolysis of activated esters).
- In-line Purification : Employ flash chromatography (e.g., silica gel, 10% MeOH/DCM) or automated HPLC systems to isolate intermediates. For example, a scaled synthesis achieved 60% yield via stepwise purification and strict inert-atmosphere handling .
Basic: What biological targets or pathways are associated with this compound?
Answer:
The compound’s isoindole-dione moiety suggests potential activity as a proteolysis-targeting chimera (PROTAC) or histone deacetylase (HDAC) inhibitor . Structural analogs have been used to degrade androgen receptors (AR) in prostate cancer models or modulate HDAC6 for neurodegenerative disease research .
Advanced: How should researchers address conflicting bioactivity data across cell lines?
Answer:
- Cell-Specific Assays : Compare activity in AR-positive (e.g., LNCaP) vs. AR-negative (e.g., PC-3) prostate cancer lines to isolate target dependency.
- Dose-Response Profiling : Use IC₅₀ curves (0.1–10 µM range) to quantify potency variations.
- Off-Target Screening : Employ kinome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions. Contradictions may arise from differential expression of degradation machinery (e.g., E3 ligases) .
Basic: What solvent systems are optimal for in vitro solubility and stability?
Answer:
- Stock Solutions : Use anhydrous DMSO (≤0.1% water) for long-term storage (−20°C).
- Working Buffers : Dilute in PBS (pH 7.4) or cell culture media with 0.1% BSA to prevent aggregation.
- Avoid aqueous buffers with high chloride content, which may precipitate the compound .
Advanced: How can degradation pathways be characterized under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 37°C.
- LC-MS/MS Analysis : Monitor degradation products (e.g., hydrolysis of the benzamide bond or isoindole-dione ring opening).
- Accelerated Stability Testing : Use thermal stress (40–60°C) to predict shelf-life and storage requirements .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood for weighing and synthesis steps.
- Toxicity Data : Reference safety profiles of structurally related benzamides (e.g., mild eye irritation in rabbit models) and dispose of waste via approved chemical channels .
Advanced: How can researchers validate target engagement in cellular assays?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment.
- Western Blotting : Quantify degradation of putative targets (e.g., AR or HDAC6) using specific antibodies.
- Pull-Down Assays : Confirm binding to E3 ligases (e.g., VHL or CRBN) in lysates via immunoprecipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
